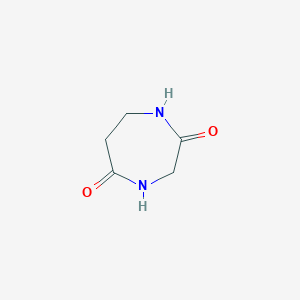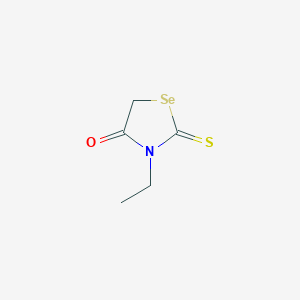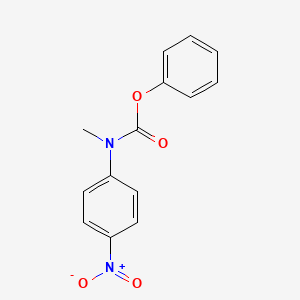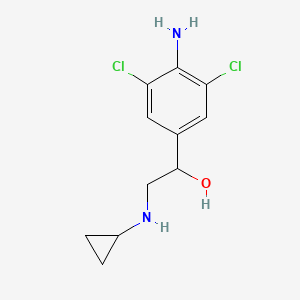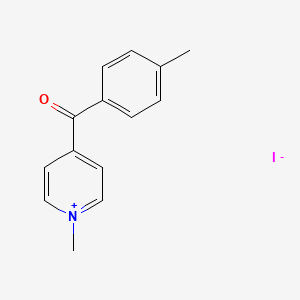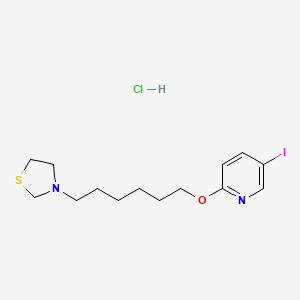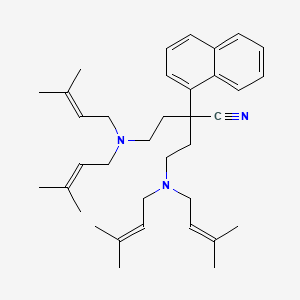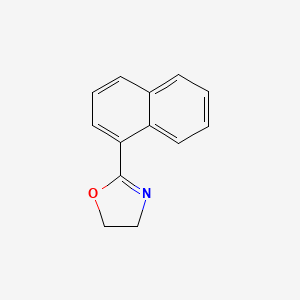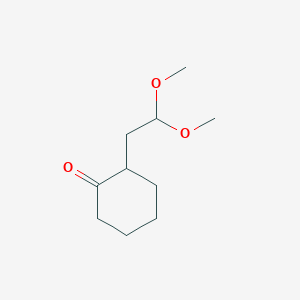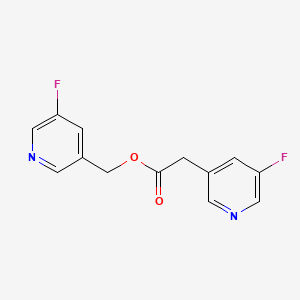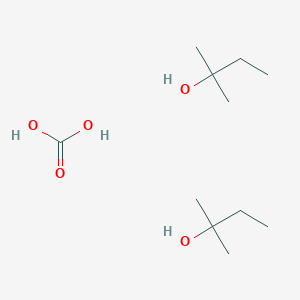
Carbonic acid--2-methylbutan-2-ol (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid;2-methylbutan-2-ol is a compound that combines the properties of carbonic acid and 2-methylbutan-2-ol. Carbonic acid is a weak acid formed in solution when carbon dioxide is dissolved in water. 2-methylbutan-2-ol, also known as tert-amyl alcohol, is a tertiary alcohol with the chemical formula C5H12O. This compound is known for its use as a solvent and in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-methylbutan-2-ol can be synthesized through the hydration of 2-methylbut-2-ene. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, and occurs under controlled temperature conditions . Another method involves the reduction of 2-methylbutanone using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of 2-methylbutan-2-ol often involves the catalytic hydration of isobutene in the presence of water and an acid catalyst. This process is carried out in large-scale reactors under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbutanone using oxidizing agents like potassium dichromate.
Dehydration: When heated with a strong acid like sulfuric acid, it undergoes dehydration to form alkenes such as 2-methylbut-2-ene.
Substitution: It can react with halogen acids like hydrochloric acid to form tert-amyl chloride through an SN1 mechanism.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic medium.
Dehydration: Concentrated sulfuric acid at elevated temperatures.
Substitution: Concentrated hydrochloric acid.
Major Products
Oxidation: 2-methylbutanone.
Dehydration: 2-methylbut-2-ene.
Substitution: tert-amyl chloride.
Wissenschaftliche Forschungsanwendungen
2-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use as an anesthetic and in the formulation of pharmaceuticals.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-methylbutan-2-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can act as a proton donor and participate in hydrogen bonding. In biological systems, it modulates the activity of GABAA receptors, similar to ethanol, leading to its anesthetic and psychotropic effects . The compound’s ability to form hydrogen bonds also makes it an effective solvent for polar compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butanol: Another tertiary alcohol with similar solvent properties but a different molecular structure.
2-methyl-2-propanol: Similar in structure but with a different carbon backbone.
2-methyl-1-butanol: A primary alcohol with different reactivity and properties.
Uniqueness
2-methylbutan-2-ol is unique due to its branched structure, which imparts distinct physical and chemical properties. Its tertiary nature makes it less prone to oxidation compared to primary and secondary alcohols, and its ability to modulate GABAA receptors sets it apart in biological applications .
Eigenschaften
CAS-Nummer |
39511-74-5 |
|---|---|
Molekularformel |
C11H26O5 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
carbonic acid;2-methylbutan-2-ol |
InChI |
InChI=1S/2C5H12O.CH2O3/c2*1-4-5(2,3)6;2-1(3)4/h2*6H,4H2,1-3H3;(H2,2,3,4) |
InChI-Schlüssel |
XBZCLEPJRGEIQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)O.CCC(C)(C)O.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


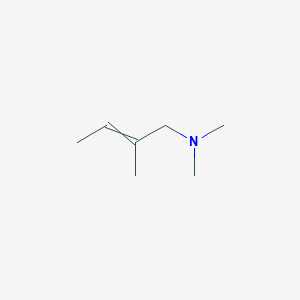
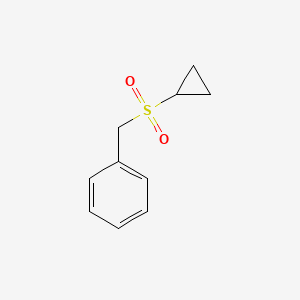

![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)
